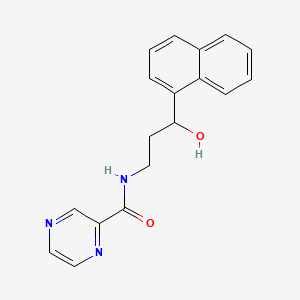

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide, also known as HPPPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. HPPPC is a pyrazine derivative that has a unique chemical structure, making it an attractive target for researchers to study its synthesis, mechanism of action, and biochemical and physiological effects.

Applications De Recherche Scientifique

Enhancing Reductive Cleavage

A study by Ragnarsson et al. (2001) demonstrated the facilitated reduction of aromatic N-benzyl carboxamides, including derivatives from naphthalene and pyrazine. This process involves regiospecific cleavage under mild reductive conditions, yielding nearly quantitative yields of Boc-protected (benzyl)amine, highlighting the compound's utility in synthetic organic chemistry (Ragnarsson et al., 2001).

Crystallographic Studies and Cocrystals

Adalder et al. (2012) explored cocrystals derived from pyrazinecarboxamide and various carboxylic acids, demonstrating the occurrence of amide-amide and acid-acid homosynthons. This study reveals insights into molecular packing and interactions, which are crucial for understanding the material properties of cocrystals (Adalder et al., 2012).

Coordination Compounds and π-π Stacking

Research by Khavasi and Mir Mohammad Sadegh (2014) on mercury coordination compounds using N-(naphthalene-2-yl)pyrazine-2-carboxamide ligand showcases the impact of π-π stacking interactions on supramolecular organization. This study provides valuable insights into the structural assembly and potential applications of coordination compounds (Khavasi & Mir Mohammad Sadegh, 2014).

Antimicrobial Activities

Synthesis studies focusing on derivatives with naphthalene structures have demonstrated promising antibacterial activities. For example, the synthesis of pyrano[2,3-d]pyrimidine and related derivatives by El-Agrody et al. (2000) showed significant results, contributing to the development of new antimicrobial agents (El-Agrody et al., 2000).

Anticancer Evaluation

A study on the synthesis of (3-(naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reaction with nucleophiles for anticancer evaluation by Gouhar and Raafat (2015) highlights the potential of naphthalene derivatives in anticancer drug development. This work underscores the importance of novel compound synthesis in identifying potential therapeutic agents (Gouhar & Raafat, 2015).

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra .

Mode of Action

It’s worth noting that the molecular interactions of similar compounds in docking studies reveal their suitability for further development .

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra .

Propriétés

IUPAC Name |

N-(3-hydroxy-3-naphthalen-1-ylpropyl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2/c22-17(8-9-21-18(23)16-12-19-10-11-20-16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7,10-12,17,22H,8-9H2,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPVELCSUUJUFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C3=NC=CN=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-(naphthalen-1-yl)propyl)pyrazine-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(4-Acetylanilino)-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2389309.png)

![3-(2-ethoxyethyl)-8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2389316.png)

![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2389318.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2389324.png)